5-(1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenyl group, and a phenylamino group
Preparation Methods
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate amine and a diketone.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrrol-2-one core using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrol-2-one ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another compound with a benzodioxole moiety, used in different chemical and biological studies.
The uniqueness of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-anilino-2-(1,3-benzodioxol-5-yl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18N2O3/c26-23-19(24-17-7-3-1-4-8-17)14-20(25(23)18-9-5-2-6-10-18)16-11-12-21-22(13-16)28-15-27-21/h1-14,20,24H,15H2 |
InChI Key |
QPKUMUWLIKCBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C=C(C(=O)N3C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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